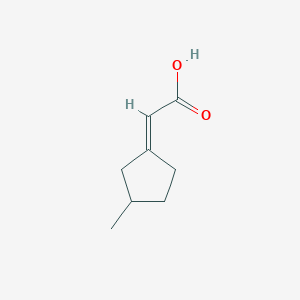
2-(3-Methylcyclopentylidene)acetic acid
Descripción general
Descripción
2-(3-Methylcyclopentylidene)acetic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-Methylcyclopentylidene)acetic acid, with the chemical formula C₉H₁₄O₂, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research, including data tables and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 854916-80-6
- Molecular Weight : 154.21 g/mol
The compound features a cyclopentylidene moiety, which may influence its interaction with biological targets due to its unique steric and electronic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The carboxylic acid functional group can participate in hydrogen bonding and ionic interactions, enhancing its binding affinity to target proteins or enzymes.
Potential Targets
- Enzymatic Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing physiological responses.
Biological Activities
Research indicates several noteworthy biological activities associated with this compound:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in preclinical models.
- Antioxidant Properties : It exhibits scavenging activity against free radicals, suggesting a protective role against oxidative stress.
- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from damage in models of neurodegeneration.
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of various acetic acid derivatives, this compound was found to significantly reduce the production of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of cytokine release.
| Concentration (µM) | Cytokine Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Case Study 2: Antioxidant Activity
A comparative study evaluated the antioxidant capacity of several compounds, including this compound. Using the DPPH assay, the compound demonstrated significant radical scavenging activity.
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 10 |
| This compound | 30 |
| Quercetin | 25 |
Safety and Toxicology
While preliminary studies suggest beneficial biological activities, comprehensive toxicological evaluations are necessary to ensure safety for potential therapeutic applications. Current data indicate no acute toxicity at therapeutic doses; however, chronic exposure studies are warranted.
Propiedades
IUPAC Name |
(2E)-2-(3-methylcyclopentylidene)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-2-3-7(4-6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUHMAYNWSARPM-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC/C(=C\C(=O)O)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















